2-Chloro-4-(imidazol-1-yl)benzonitrile
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Overview
Description
2-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with imidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to facilitate the substitution of the nitro group with the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(imidazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(imidazol-1-yl)benzonitrile, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-4-(imidazol-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(imidazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context[7][7].
Comparison with Similar Compounds
2-Chloro-4-(imidazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(Imidazol-1-yl)benzonitrile: Lacks the chlorine substitution, which can affect its reactivity and biological activity.
2-Chloro-4-(triazol-1-yl)benzonitrile: Contains a triazole ring instead of an imidazole ring, leading to different chemical and biological properties.
2-Chloro-4-(pyridyl-1-yl)benzonitrile: Contains a pyridine ring, which can alter its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCPWFQEGHGXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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